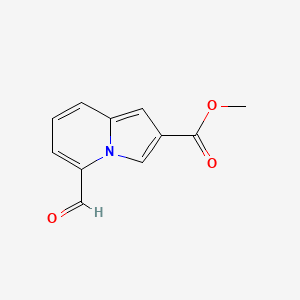
5-Fluoro-2-methoxy-N-(pivaloyloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-fluoro-2-methoxy-N-(neopentanoyloxy)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom, a methoxy group, and a neopentanoyloxy group attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methoxy-N-(neopentanoyloxy)benzamide typically involves multiple steps. One common method starts with the fluorination of 2-methoxybenzoic acid, followed by the introduction of the neopentanoyloxy group through esterification. The final step involves the formation of the benzamide by reacting the intermediate with an appropriate amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-fluoro-2-methoxy-N-(neopentanoyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: Products include 5-fluoro-2-methoxybenzoic acid or 5-fluoro-2-methoxybenzaldehyde.
Reduction: Products include 5-fluoro-2-methoxy-N-(neopentanoyloxy)aniline.
Substitution: Products depend on the nucleophile used, such as 5-amino-2-methoxy-N-(neopentanoyloxy)benzamide.
Wissenschaftliche Forschungsanwendungen
5-fluoro-2-methoxy-N-(neopentanoyloxy)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-fluoro-2-methoxy-N-(neopentanoyloxy)benzamide involves its interaction with specific molecular targets. The fluorine atom and methoxy group can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The neopentanoyloxy group may influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-fluoro-2-methoxybenzamide: Lacks the neopentanoyloxy group, which may result in different biological activity and solubility.
2-methoxy-N-(neopentanoyloxy)benzamide: Lacks the fluorine atom, which may affect binding affinity and specificity.
5-fluoro-N-(neopentanoyloxy)benzamide: Lacks the methoxy group, which may influence the compound’s chemical reactivity and biological activity.
Uniqueness
5-fluoro-2-methoxy-N-(neopentanoyloxy)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C13H16FNO4 |
|---|---|
Molekulargewicht |
269.27 g/mol |
IUPAC-Name |
[(5-fluoro-2-methoxybenzoyl)amino] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H16FNO4/c1-13(2,3)12(17)19-15-11(16)9-7-8(14)5-6-10(9)18-4/h5-7H,1-4H3,(H,15,16) |
InChI-Schlüssel |
WJHPLYSDEARZJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)ONC(=O)C1=C(C=CC(=C1)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


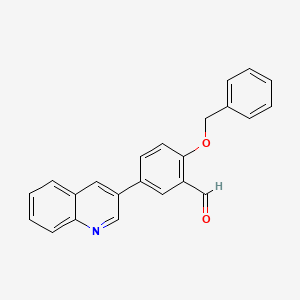
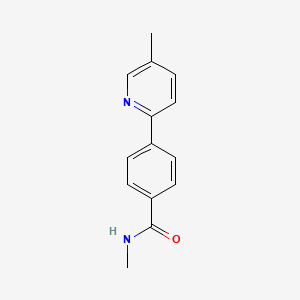

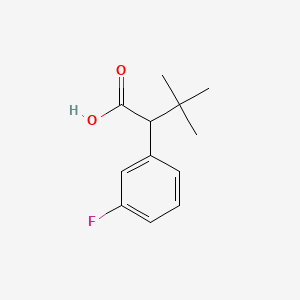
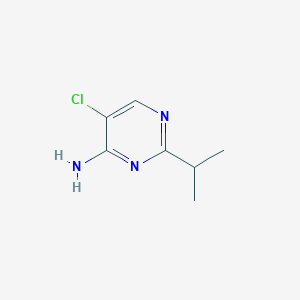
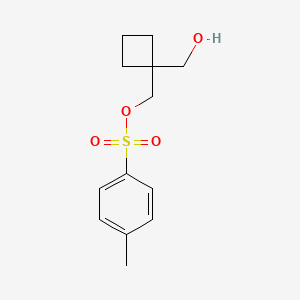


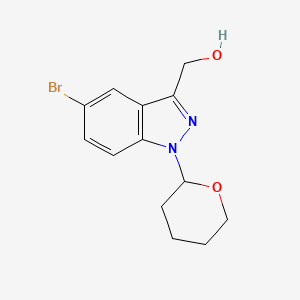

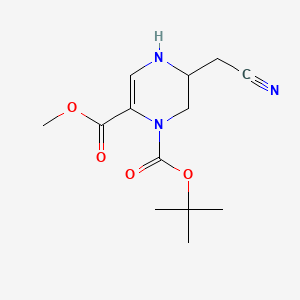
![2-Naphthalenecarboxylic acid, 7-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B13921576.png)

